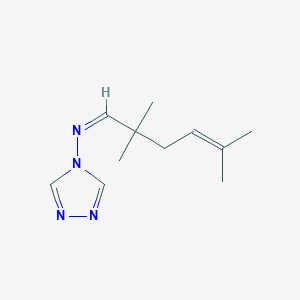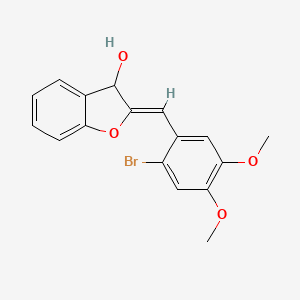![molecular formula C25H27FN2O6 B5500660 5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)
5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one" represents a complex molecule with potential relevance in various fields of chemical research. Due to the complexity and specificity of this compound, direct studies on it are scarce. However, research on related compounds provides insight into the synthesis, molecular structure, chemical reactions, and properties that could be extrapolated to this compound.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from commercially available compounds. For instance, the synthesis of related compounds has been achieved through condensation reactions, followed by specific functional group transformations such as olefination and hydrogenation to achieve high purity products (Kucerovy et al., 1997). Similar methodologies could potentially be applied to the synthesis of the compound , tailoring the reaction conditions and starting materials to the specific structural requirements.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction techniques, revealing crucial information about the arrangement of atoms, bond lengths, angles, and overall geometry (Yeong et al., 2018). These studies highlight the importance of non-covalent interactions, such as hydrogen bonding, in determining the crystal packing and stability of the molecules.
Chemical Reactions and Properties
The reactivity of complex molecules like "this compound" can be influenced by the presence of functional groups and the overall molecular structure. Reactions involving condensation, cyclization, and substitution have been explored for related compounds, leading to the formation of region-isomeric structures and the study of their chemical properties (Mamedov et al., 2009).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, solubility, and crystallinity, are critical for their practical applications. Research on related molecules has involved detailed studies on their vibrational spectra, thermal stability, and molecular geometries to understand their physical behavior (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of complex organic molecules, including acidity, basicity, reactivity towards various reagents, and the ability to undergo specific transformations, are essential for their application in synthesis and material science. Studies on related compounds have explored their electrochemical properties, reactivity descriptors, and potential for forming heterocyclic compounds (Singh et al., 2014).
Wissenschaftliche Forschungsanwendungen
1. Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrroles and pyrazoles, play a significant role in medicinal chemistry and material science. For example, the synthesis of fluorinated 2-aryl-benzothiazole antitumor molecules has been explored, indicating the importance of heterocyclic frameworks in developing potential anticancer agents (Wang & Guengerich, 2012). This research area underscores the potential of complex heterocycles for therapeutic applications.
2. Antimicrobial Activity
Some derivatives, such as triazole compounds, have been synthesized and evaluated for their antimicrobial activities. This suggests that structurally complex heterocyclic compounds could be designed to target specific microbial pathogens, enhancing the arsenal of antimicrobial agents (Bektaş et al., 2010).
3. Anti-platelet Aggregation
Compounds derived from natural products, exhibiting anti-platelet aggregation activity, signify the potential of heterocyclic compounds in cardiovascular research. For instance, pyrrole alkaloids isolated from Zanthoxylum simulans have shown such activity, highlighting the therapeutic potential of these compounds in preventing thrombotic diseases (Yang et al., 2002).
4. Photophysical Properties and Sensing Applications
The study of photophysical properties in heterocyclic compounds, such as pyrazolines, indicates their potential use as fluorescent chemosensors for metal ion detection. This application is crucial for environmental monitoring and industrial processes, where real-time metal ion detection can prevent hazardous exposure and contamination (Khan, 2020).
Eigenschaften
IUPAC Name |
(4E)-5-(2,3-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O6/c1-32-19-5-3-4-18(24(19)33-2)21-20(22(29)16-6-8-17(26)9-7-16)23(30)25(31)28(21)11-10-27-12-14-34-15-13-27/h3-9,21,29H,10-15H2,1-2H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQRUWZDDSORAH-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)
![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)
![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)
![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)
![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)

![1-[(2-methylphenyl)acetyl]pyrrolidine](/img/structure/B5500645.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)

![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)